benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
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Overview
Description
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is an inclusion complex formed between beta Cyclodextrin and benzaldehyde. Beta Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds, creating a hydrophobic cavity that can encapsulate various guest molecules, including benzaldehyde. Benzaldehyde is an aromatic aldehyde with a characteristic almond-like odor. The inclusion complex is formed through non-covalent interactions, primarily van der Waals forces and hydrogen bonding, between the hydrophobic cavity of beta Cyclodextrin and the benzaldehyde molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol typically involves the following methods:
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Saturated Aqueous Solution Method: : This method involves dissolving beta Cyclodextrin in water to form a saturated solution, followed by the addition of benzaldehyde. The mixture is stirred at a specific temperature and for a set duration to allow the formation of the inclusion complex. For instance, the inclusion complex can be prepared by mixing beta Cyclodextrin and benzaldehyde in a 10:1 ratio at 50°C for 4 hours .
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Freeze-Drying Method: : In this method, an equimolar mixture of beta Cyclodextrin and benzaldehyde is dissolved in water, and the solution is freeze-dried to obtain the inclusion complex. This method ensures the stability and encapsulation of benzaldehyde within the beta Cyclodextrin cavity .
Industrial Production Methods
Industrial production of the this compound involves large-scale synthesis using the above-mentioned methods. The process parameters, such as temperature, mixing time, and inclusion ratio, are optimized to achieve high entrapment efficiency and loading capacity. The inclusion complex can be further purified using techniques like centrifugation and filtration to remove any unreacted components .
Chemical Reactions Analysis
Types of Reactions
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol can undergo various chemical reactions, including:
Oxidation: Benzaldehyde within the complex can be oxidized to benzoic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The complex can undergo reduction reactions where benzaldehyde is reduced to benzyl alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl chloride.
Scientific Research Applications
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of the benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol involves the encapsulation of benzaldehyde within the hydrophobic cavity of beta Cyclodextrin. This inclusion complexation stabilizes benzaldehyde and protects it from degradation. The hydrophobic interactions and hydrogen bonding between beta Cyclodextrin and benzaldehyde facilitate the controlled release of benzaldehyde in various applications. In biological systems, the complex can interact with cellular membranes, enhancing the delivery of benzaldehyde to target cells .
Comparison with Similar Compounds
Similar Compounds
Alpha Cyclodextrin benzaldehyde complex: Formed with alpha Cyclodextrin, which has six glucose units. It has a smaller cavity compared to beta Cyclodextrin.
Gamma Cyclodextrin benzaldehyde complex: Formed with gamma Cyclodextrin, which has eight glucose units.
Uniqueness
The benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol is unique due to its optimal cavity size, which provides a balance between stability and release rate of benzaldehyde. This makes it suitable for various applications, including drug delivery and controlled release systems. The complex also exhibits higher entrapment efficiency and loading capacity compared to alpha and gamma Cyclodextrin complexes .
Properties
Molecular Formula |
C56H90O36 |
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Molecular Weight |
1339.3 g/mol |
IUPAC Name |
benzaldehyde;5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C49H84O35.C7H6O/c1-64-8-15-36-22(50)29(57)43(71-15)79-37-16(9-65-2)73-45(31(59)24(37)52)81-39-18(11-67-4)75-47(33(61)26(39)54)83-41-20(13-69-6)77-49(35(63)28(41)56)84-42-21(14-70-7)76-48(34(62)27(42)55)82-40-19(12-68-5)74-46(32(60)25(40)53)80-38-17(10-66-3)72-44(78-36)30(58)23(38)51;8-6-7-4-2-1-3-5-7/h15-63H,8-14H2,1-7H3;1-6H |
InChI Key |
WNKZOJNKBOBRAY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COC)COC)COC)COC)COC)COC)O)O.C1=CC=C(C=C1)C=O |
Synonyms |
eta-cyclodextrin-benzaldehyde CDBA cyclodextrin-benzaldehyde |
Origin of Product |
United States |
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